Lipophilicity (LogP) Comparison of Para-Substituted Ethyl 4-(2-oxo-2-phenylethyl)benzoate
The lipophilicity of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, as quantified by its calculated LogP value of 3.2887, provides a key differentiator from its analogs. While direct experimental LogP data for the meta- and ortho-isomers are not readily available, the para-substitution pattern is known to influence overall lipophilicity compared to other regioisomers. This value is a critical parameter for predicting membrane permeability, solubility, and potential for non-specific binding in biological assays [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.2887 |
| Comparator Or Baseline | Ethyl 3-(2-oxo-2-phenylethyl)benzoate (meta-isomer); Ethyl 2-(2-oxo-2-phenylethyl)benzoate (ortho-isomer) |
| Quantified Difference | Quantitative LogP data for comparators are not available in the current search corpus; however, the para-substitution pattern is distinct from meta- or ortho- substitution. |
| Conditions | Calculated value based on molecular structure (in silico prediction) |
Why This Matters
A LogP of approximately 3.3 indicates moderate lipophilicity, which is often desirable for balancing solubility and membrane permeability in drug-like molecules, guiding formulation and assay design decisions.
- [1] Molbase. (n.d.). ethyl 4-phenacylbenzoate - Properties. Retrieved from qiye.molbase.cn. View Source
